1-Hexatriacontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexatriacontene is a long-chain hydrocarbon with the molecular formula C36H72 . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is part of a larger family of hydrocarbons that are significant in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexatriacontene can be synthesized through various methods, including:
Olefination Reactions: These involve the formation of alkenes from carbonyl compounds using reagents like Wittig reagents or Tebbe’s reagent.
Catalytic Dehydrogenation: This method involves the removal of hydrogen from alkanes to form alkenes, often using catalysts like platinum or palladium.
Industrial Production Methods: Industrial production of this compound typically involves:
Cracking Processes: These processes break down larger hydrocarbons into smaller ones, including alkenes.
Polymerization and Depolymerization: These methods involve the formation and breakdown of polymers to yield specific hydrocarbons.
Chemical Reactions Analysis
1-Hexatriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and ozone. Major products include alcohols, aldehydes, and carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas in the presence of a catalyst like palladium. Major products include alkanes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine or bromine. Major products include haloalkanes.
Scientific Research Applications
1-Hexatriacontene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: It is studied for its role in biological membranes and its interactions with proteins and other biomolecules.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug delivery systems.
Industry: It is used in the production of lubricants, waxes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Hexatriacontene involves its interactions at the molecular level. It can act as a hydrophobic molecule, interacting with other hydrophobic compounds and surfaces. Its double bond allows it to participate in various chemical reactions, including polymerization and cross-linking, which are important in industrial applications.
Comparison with Similar Compounds
1-Hexatriacontene can be compared with other long-chain hydrocarbons, such as:
Hexatriacontane (C36H74): Unlike this compound, hexatriacontane is a saturated hydrocarbon with no double bonds. This makes it less reactive in certain chemical reactions.
Octatriacontene (C38H76): This compound has a similar structure but with two additional carbon atoms, which can affect its physical and chemical properties.
This compound is unique due to its specific chain length and the presence of a double bond, which confer distinct reactivity and applications.
Properties
CAS No. |
61868-14-2 |
---|---|
Molecular Formula |
C36H72 |
Molecular Weight |
505.0 g/mol |
IUPAC Name |
hexatriacont-1-ene |
InChI |
InChI=1S/C36H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-36H2,2H3 |
InChI Key |
SIXQKCKYEKKFRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.